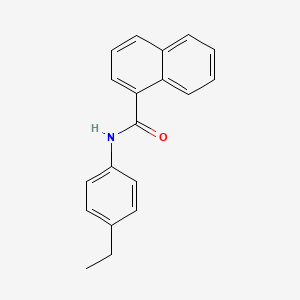![molecular formula C17H22N2O2 B5812965 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide group .Molecular Structure Analysis
The molecular structure of this compound would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The hydroxy group would be attached to the 2-position of the quinoline, and the isopropylbutanamide group would be attached via a methylene bridge .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amide group could participate in hydrolysis or reduction reactions. The aromatic quinoline ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor. They are typically soluble in organic solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives have shown significant results in inhibiting tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Antioxidant Activity
Quinoline derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases.
Anti-inflammatory Activity
Quinoline derivatives have shown anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria.
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown potential in the treatment of SARS-CoV-2 . They can inhibit the replication of the virus, which can help in the treatment of COVID-19.
Antituberculosis Activity
Quinoline derivatives have been found to have antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis.
Synthetic Organic Chemistry
Quinoline and its derivatives are important compounds in synthetic organic chemistry . They are used in the synthesis of various other compounds.
Industrial Chemistry
Quinoline and its derivatives have a variety of applications in the field of industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-7-16(20)19(12(2)3)11-14-10-13-8-5-6-9-15(13)18-17(14)21/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLZJXVPMIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)
![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)